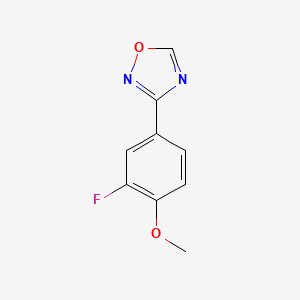![molecular formula C27H30N2O5S2 B12455800 ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its diverse biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the chromenyl carbonyl group and the carbamothioyl amino group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with cost-effective reagents and conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in organic synthesis, this compound could be used to develop new materials or pharmaceuticals.
Biology: The compound’s biological activity could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Medicine: Its pharmacological properties might be investigated for the development of new drugs or diagnostic tools.
Industry: The compound could be used in the production of specialty chemicals or as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action for ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific biological targets and pathways. It might interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzothiophene derivatives or chromenyl carbonyl-containing molecules. Examples could be:
- Benzothiophene-2-carboxylates
- Chromen-3-yl carbonyl derivatives
Uniqueness
Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H30N2O5S2 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
ethyl 6-(2-methylbutan-2-yl)-2-[(2-oxochromene-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H30N2O5S2/c1-5-27(3,4)16-11-12-17-20(14-16)36-23(21(17)25(32)33-6-2)29-26(35)28-22(30)18-13-15-9-7-8-10-19(15)34-24(18)31/h7-10,13,16H,5-6,11-12,14H2,1-4H3,(H2,28,29,30,35) |
Clave InChI |
KBNPNIDTDQTZAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid](/img/structure/B12455726.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide](/img/structure/B12455730.png)

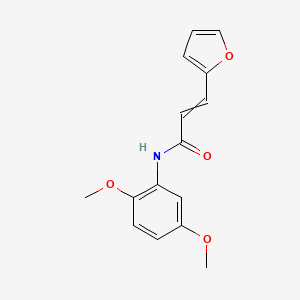
![1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)
![7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455758.png)
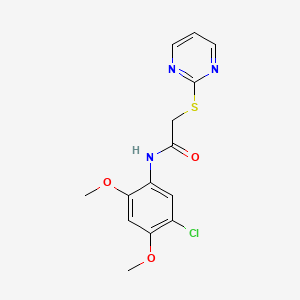
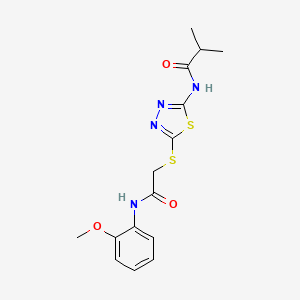
![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
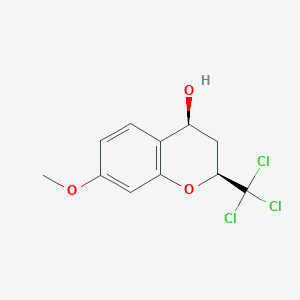
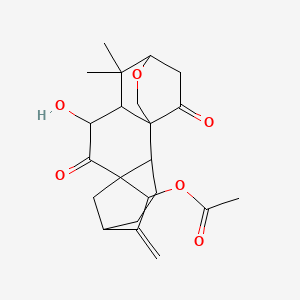
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
